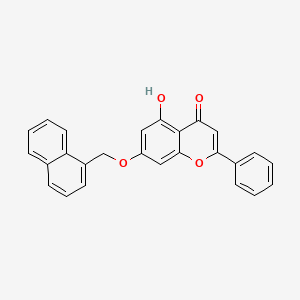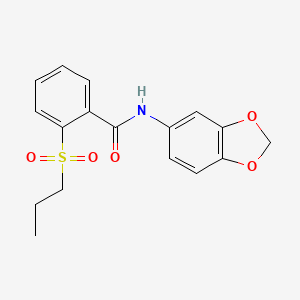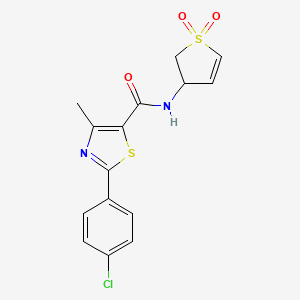
5-hydroxy-7-(naphthalen-1-ylmethoxy)-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE is a complex organic compound belonging to the class of naphthopyrans. This compound is characterized by its unique structure, which includes a hydroxy group, a naphthalen-1-ylmethoxy group, and a phenyl group attached to a chromenone core. Naphthopyrans are known for their photochromic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE involves multiple stepsThe synthetic route typically involves the use of cyclic voltammetry tests to investigate the electrochemical behavior of the naphthopyran derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxy, methoxy, and phenyl groups .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents such as bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-HYDROXY-7-[(NAPHTHALEN-1-YL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation between its closed and open forms. This transformation is facilitated by the cleavage of the C(sp3)–O bond in the pyran ring, leading to the formation of transoid-cis and transoid-trans isomers . The molecular targets and pathways involved in this process include the interaction with specific proteins and enzymes that regulate the photochromic response .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C26H18O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-hydroxy-7-(naphthalen-1-ylmethoxy)-2-phenylchromen-4-one |
InChI |
InChI=1S/C26H18O4/c27-22-13-20(29-16-19-11-6-10-17-7-4-5-12-21(17)19)14-25-26(22)23(28)15-24(30-25)18-8-2-1-3-9-18/h1-15,27H,16H2 |
InChI Key |
OHAQJLIMJGSMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine](/img/structure/B14958603.png)
![7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B14958608.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B14958614.png)

![ethyl 3-{6-chloro-7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14958620.png)
![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14958621.png)

![N-methyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14958640.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B14958654.png)
![trans-4-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14958659.png)
![2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B14958667.png)
![2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14958675.png)

![N-(2-fluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958682.png)
